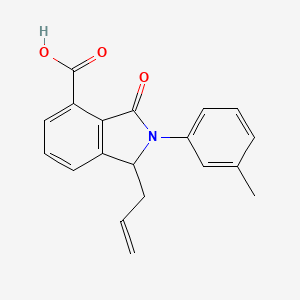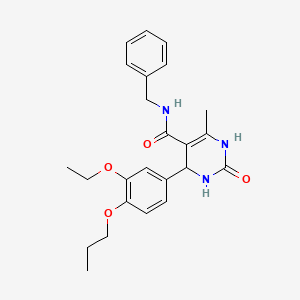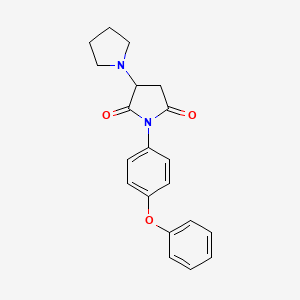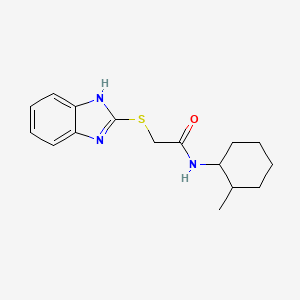
1-allyl-2-(3-methylphenyl)-3-oxo-4-isoindolinecarboxylic acid
Overview
Description
1-Allyl-2-(3-methylphenyl)-3-oxo-4-isoindolinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as AIMAC, and its chemical formula is C20H17NO3. AIMAC is a heterocyclic compound that contains an isoindoline ring system, which is a common structural motif found in many biologically active molecules.
Mechanism of Action
The mechanism of action of AIMAC is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In anti-inflammatory activity, AIMAC has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB and AP-1 transcription factors. In anti-cancer activity, AIMAC has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In anti-bacterial activity, AIMAC has been shown to inhibit the growth of bacterial cells by disrupting the cell membrane.
Biochemical and Physiological Effects
AIMAC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AIMAC inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and monocytes. In vivo studies have shown that AIMAC reduces the severity of inflammation in animal models of arthritis and colitis. AIMAC has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, AIMAC has been shown to have low toxicity and good biocompatibility in animal studies.
Advantages and Limitations for Lab Experiments
AIMAC has several advantages for lab experiments, including its high purity, stability, and low toxicity. AIMAC is also easy to synthesize and purify, making it a cost-effective compound for research. However, there are some limitations to using AIMAC in lab experiments. AIMAC is a relatively new compound, and its properties and applications are still being explored. The mechanism of action of AIMAC is not fully understood, and more research is needed to elucidate its biochemical and physiological effects.
Future Directions
There are several future directions for the research of AIMAC. One direction is to investigate the potential of AIMAC as a therapeutic agent for various diseases, such as cancer, inflammation, and bacterial infections. Another direction is to explore the use of AIMAC as a building block for the synthesis of functionalized polymers and dendrimers. AIMAC can also be used as a chiral auxiliary for asymmetric synthesis. Finally, more research is needed to elucidate the mechanism of action of AIMAC and its biochemical and physiological effects.
Scientific Research Applications
AIMAC has shown potential application in various scientific research fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, AIMAC has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been reported that AIMAC inhibits the production of pro-inflammatory cytokines and suppresses the growth of cancer cells. In material science, AIMAC has been used as a building block for the synthesis of functionalized polymers and dendrimers. In organic synthesis, AIMAC has been used as a chiral auxiliary for asymmetric synthesis.
properties
IUPAC Name |
2-(3-methylphenyl)-3-oxo-1-prop-2-enyl-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-6-16-14-9-5-10-15(19(22)23)17(14)18(21)20(16)13-8-4-7-12(2)11-13/h3-5,7-11,16H,1,6H2,2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKCGLVJNGPDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(C3=C(C2=O)C(=CC=C3)C(=O)O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-3-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4068976.png)
![2-({[1-hydroxy-2-(methylsulfinyl)cyclohexyl]methyl}thio)-6-(4-methylphenyl)-4-phenylnicotinonitrile](/img/structure/B4068982.png)
![3-[({3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4068995.png)

![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4069004.png)
![9-(4-bromophenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4069017.png)


![cyclohexyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}propanoate](/img/structure/B4069049.png)
![1,3,3-trimethyl-N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4069055.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4069063.png)
![N~1~-(2-chlorobenzyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069065.png)
methanone](/img/structure/B4069073.png)
![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B4069083.png)